

A Comparative Guide to KRAS G12C Inhibitors: Sotorasib vs. Adagrasib

Author: BenchChem Technical Support Team. Date: December 2025

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The development of targeted therapies against the KRAS G12C mutation, long considered an "undruggable" target, represents a significant breakthrough in oncology. This guide provides a comprehensive comparison of two leading FDA-approved KRAS G12C inhibitors, sotorasib and adagrasib, based on pivotal clinical trial data. We delve into their efficacy, safety profiles, and the underlying molecular pathways they target.

Efficacy and Clinical Outcomes

Sotorasib (formerly AMG 510) and adagrasib (formerly MRTX849) have both demonstrated meaningful clinical activity in patients with KRAS G12C-mutated solid tumors, particularly in non-small cell lung cancer (NSCLC). The following tables summarize the key efficacy data from their respective pivotal clinical trials.

Sotorasib (CodeBreaK 100 & 200)

The CodeBreaK clinical trial program has been instrumental in establishing the efficacy of sotorasib. The Phase 1/2 CodeBreaK 100 trial provided the initial evidence of its activity, leading to its accelerated approval.[1] The subsequent Phase 3 CodeBreaK 200 trial was a confirmatory study comparing sotorasib to standard-of-care chemotherapy (docetaxel).[2][3][4]



Efficacy Endpoint	CodeBreaK 100 (Phase 1/2, NSCLC Cohort, n=124)	CodeBreaK 200 (Phase 3, NSCLC, n=171)
Objective Response Rate (ORR)	36% (95% CI, 28-45)[1]	28.1%[3][4]
Median Progression-Free Survival (PFS)	6.8 months (95% CI, 5.1-8.2) [5]	5.6 months[3][4][6]
Median Overall Survival (OS)	12.5 months (95% CI, 10.0- NE)[5]	10.6 months[4]
Median Duration of Response (DoR)	10.0 months (95% CI, 6.9-NE) [1]	8.6 months[4]
Disease Control Rate (DCR)	Not Reported	82.5%[4]

Adagrasib (KRYSTAL-1 & KRYSTAL-12)

Adagrasib's clinical development has been anchored by the KRYSTAL-1 and the confirmatory KRYSTAL-12 trials, which evaluated its efficacy and safety in patients with KRAS G12C-mutated advanced solid tumors.[7][8][9][10][11]

Efficacy Endpoint	KRYSTAL-1 (Phase 2, NSCLC Cohort, n=112)	KRYSTAL-12 (Phase 3, NSCLC, n=301)
Objective Response Rate (ORR)	42.9%[12]	32%[11]
Median Progression-Free Survival (PFS)	6.5 months (95% CI, 4.7-8.4) [12]	5.5 months[7][11]
Median Overall Survival (OS)	12.6 months (95% CI, 9.2-NE) [12]	Not yet mature[10]
Median Duration of Response (DoR)	8.5 months (95% CI, 6.2-13.8) [12]	8.3 months[7]
Disease Control Rate (DCR)	79.5%[12]	Not Reported



Safety and Tolerability

Both sotorasib and adagrasib have manageable safety profiles, with the most common treatment-related adverse events (TRAEs) being gastrointestinal in nature.

Common Treatment-Related Adverse Events (Any

Grade)

Adverse Event	Sotorasib (CodeBreaK 100)[1]	Adagrasib (KRYSTAL-1) [12]
Diarrhea	31%	62.9%
Nausea	19%	62.1%
Fatigue	21%	40.5%
Musculoskeletal pain	31%	Not Reported
Vomiting	Not Reported	47.4%
Increased ALT/AST	15% (ALT), 15% (AST)	27.6% (ALT), 25% (AST)
Increased Blood Creatinine	Not Reported	25.9%

A matching-adjusted indirect comparison of the CodeBreaK 200 and KRYSTAL-12 trials suggested that sotorasib had a more favorable safety profile than adagrasib, with lower odds of TRAEs.[13][14]

Experimental Protocols CodeBreaK 100 (Sotorasib)

- Study Design: A multicenter, single-arm, open-label Phase 1/2 trial.[15][16]
- Patient Population: Patients with KRAS G12C-mutated locally advanced or metastatic solid tumors who had progressed on prior therapies.[15][17]
- Intervention: Sotorasib administered orally at a dose of 960 mg once daily.[15]
- Primary Endpoints:



- Phase 1: Safety and tolerability.[18]
- Phase 2: Objective response rate (ORR).[15][18]
- Tumor Assessment: Tumor responses were assessed by blinded independent central review (BICR) according to RECIST v1.1.[17]

KRYSTAL-1 (Adagrasib)

- Study Design: A multicohort, open-label Phase 1/2 study.[12][19]
- Patient Population: Patients with advanced solid tumors harboring a KRAS G12C mutation who had been previously treated with platinum-based chemotherapy and anti-PD-1/L1 therapy.[12][19]
- Intervention: Adagrasib administered orally at a dose of 600 mg twice daily.[20][21]
- Primary Endpoints:
 - Phase 1/1b: Safety, pharmacokinetics, and clinical activity.
 - Phase 2: ORR.[12]
- Tumor Assessment: Objective tumor response was assessed per RECIST v1.1 by blinded independent central review (BICR).[12]

Signaling Pathways and Mechanism of Action

The KRAS protein is a key component of the RAS/MAPK signaling cascade, which regulates cellular growth and proliferation.[12][22] The G12C mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell signaling and tumorigenesis. [22][23][24]

Sotorasib and adagrasib are covalent inhibitors that irreversibly bind to the mutant cysteine residue of the KRAS G12C protein, trapping it in its inactive, GDP-bound state.[12][22] This blockade prevents downstream signaling through two primary pathways:

RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation.



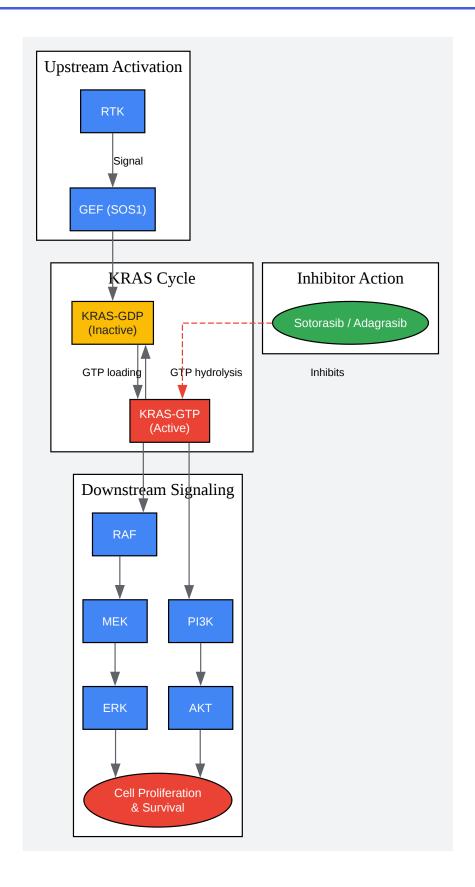




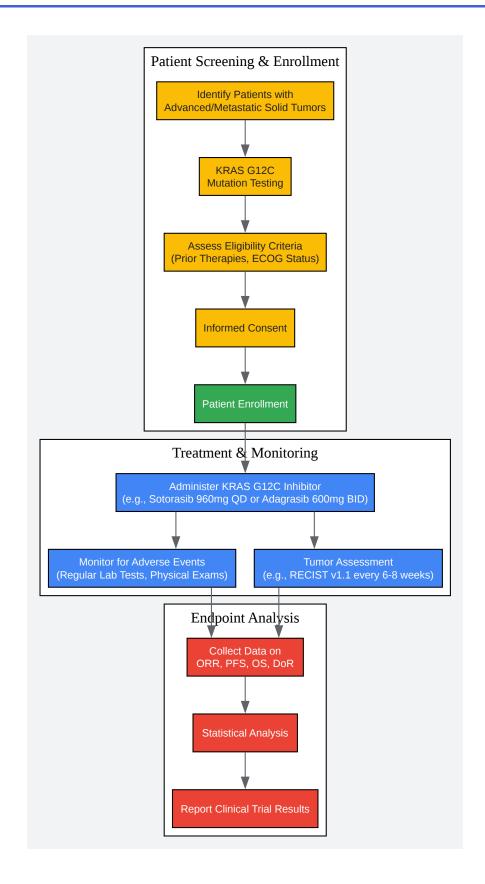
• PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival and growth.[25]

By inhibiting these pathways, sotorasib and adagrasib effectively halt the oncogenic signals driving tumor growth.









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- To cite this document: BenchChem. [A Comparative Guide to KRAS G12C Inhibitors: Sotorasib vs. Adagrasib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144671#clinical-trial-data-for-kras-g12c-inhibitor-1]

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